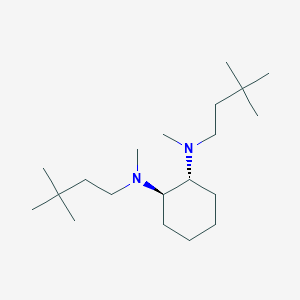

(1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine

Description

Historical Context and Discovery

The development of (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine emerged from the broader historical context of cyclohexanediamine research and chiral ligand development. The foundational work on cyclohexanediamine derivatives can be traced to early investigations of conformationally constrained diamines, where researchers recognized the potential of cyclohexane-based scaffolds to provide rigid, predictable three-dimensional structures.

The evolution of this particular compound reflects the systematic development of sterically hindered diamines designed for specific catalytic applications. Historical synthetic approaches to cyclohexanediamine derivatives involved various methodologies, including the sequential opening of cyclohexene oxide followed by aziridinium ion formation and subsequent nucleophilic attack by amines. These early synthetic strategies provided the foundational knowledge necessary for developing more sophisticated derivatives with enhanced selectivity and catalytic performance.

The discovery of the specific utility of bis(3,3-dimethylbutyl) substituents represents a significant advancement in ligand design. The incorporation of these bulky, branched alkyl groups was motivated by the need to create highly sterically demanding environments around metal centers in catalytic applications. This design philosophy emerged from extensive research into the relationship between ligand steric properties and catalytic selectivity in asymmetric transformations.

Nomenclature and Stereochemistry

The systematic nomenclature of (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine reflects its complex stereochemical architecture. The compound designation begins with the stereochemical descriptors (1R,2R), indicating the absolute configuration at the two stereogenic centers on the cyclohexane ring. This stereochemical notation follows the Cahn-Ingold-Prelog priority rules, where the R configuration denotes the clockwise arrangement of substituents when viewed from the perspective of decreasing priority.

The molecular formula C20H42N2 encompasses the complete structural framework, including the cyclohexane ring system, two nitrogen atoms, and the extensive alkyl substitution pattern. The International Union of Pure and Applied Chemistry naming convention designates this compound as (1R,2R)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine, providing a systematic description of all structural components.

The stereochemical relationship between the (1R,2R) and (1S,2S) enantiomers represents a fundamental aspect of this compound class. While both enantiomers share identical molecular formulas and connectivity patterns, they exhibit opposite optical rotations and potentially different catalytic behaviors. The (1R,2R) isomer demonstrates a specific rotation of -35 to -29 degrees when measured at a concentration of 1 gram per 100 milliliters in chloroform, distinguishing it from its (1S,2S) counterpart, which exhibits a positive rotation of +29 to +35 degrees under identical conditions.

Table 1: Stereochemical Properties of (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine

Overview of Structural Features

The structural architecture of (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine incorporates several distinctive molecular features that contribute to its unique chemical properties. The cyclohexane ring system provides a conformationally constrained scaffold that maintains specific spatial relationships between the nitrogen atoms and their substituents. This rigidity contrasts with more flexible diamine ligands and contributes to enhanced selectivity in catalytic applications.

The diamine functionality consists of two tertiary nitrogen atoms, each bearing both a methyl group and a 3,3-dimethylbutyl substituent. This substitution pattern creates a highly sterically demanding environment around each nitrogen center, with the 3,3-dimethylbutyl groups providing significant bulk through their branched alkyl architecture. The presence of quaternary carbon centers in these substituents further enhances the steric hindrance and contributes to the compound's unique coordination geometry when bound to metal centers.

Computational analysis of the molecular structure reveals specific geometric parameters that influence the compound's behavior. The cyclohexane ring adopts a chair conformation, positioning the nitrogen substituents in axial and equatorial orientations that create a defined three-dimensional environment. The 3,3-dimethylbutyl groups extend outward from the nitrogen centers, creating a protective steric environment that can influence the approach of substrates to coordinated metal centers.

Table 2: Structural Parameters of (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine

The molecular connectivity can be represented through its Simplified Molecular Input Line Entry System notation: CC(C)(C)CCN(C)C1CCCCC1N(C)CCC(C)(C)C. This notation provides a standardized representation of the compound's structure, facilitating database searches and computational modeling applications.

Relevance in Modern Chemical Research

The contemporary significance of (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine extends across multiple research domains, reflecting its versatility as a chemical building block and catalytic component. In asymmetric catalysis, this compound serves as a chiral ligand capable of inducing high levels of stereoselectivity in various transformations. The combination of rigid cyclohexane geometry with bulky nitrogen substituents creates an environment conducive to selective substrate binding and activation.

Research applications in polymer chemistry demonstrate the compound's utility as a chain extender in polyurethane synthesis, where it contributes to enhanced mechanical properties and thermal stability. This application leverages the compound's diamine functionality while benefiting from the steric bulk that can influence polymer chain dynamics and cross-linking patterns. The resulting materials exhibit improved durability characteristics that are valuable for industrial applications requiring long-term stability.

Materials science research has explored the compound's role in developing advanced adhesives and sealants, where its unique structural features contribute to strong bonding capabilities. The combination of nitrogen functionality with steric bulk allows for specific interactions with various substrates while maintaining structural integrity under stress conditions. These properties make the compound particularly valuable for construction and automotive applications where reliable bonding performance is critical.

Catalytic research has focused on the compound's effectiveness as a ligand in metal-catalyzed reactions, particularly those requiring high selectivity and yield. The steric environment created by the 3,3-dimethylbutyl substituents influences the coordination geometry around metal centers, leading to enhanced control over reaction pathways. This selectivity enhancement is particularly valuable in pharmaceutical and agrochemical synthesis, where product purity and yield directly impact economic viability.

Table 3: Research Applications of (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine

Scope and Objectives of the Review

This comprehensive analysis aims to provide a thorough examination of (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine from multiple scientific perspectives. The primary objective encompasses elucidating the fundamental chemical properties that make this compound particularly valuable in contemporary research applications. This includes detailed investigation of its stereochemical features, structural characteristics, and the relationship between molecular architecture and functional performance.

The scope of this review extends to examining the compound's synthetic accessibility and commercial availability, factors that significantly influence its adoption in research and industrial applications. Current commercial sources provide the compound with purity levels exceeding 94% as determined by gas chromatography analysis, indicating well-established synthetic methodologies and quality control procedures. The availability of both enantiomers allows researchers to conduct comparative studies and select the most appropriate stereoisomer for specific applications.

Secondary objectives include analyzing the compound's performance in various catalytic systems and identifying structure-activity relationships that guide future ligand design efforts. The bulky nature of the 3,3-dimethylbutyl substituents represents a specific design choice that influences both steric and electronic properties of the resulting metal complexes. Understanding these relationships provides valuable insights for developing next-generation catalytic systems with enhanced performance characteristics.

The review methodology emphasizes integration of synthetic chemistry, structural analysis, and applications research to provide a comprehensive understanding of this compound's scientific significance. Particular attention is given to experimental data that demonstrate the compound's unique properties and distinguish it from related diamine structures. This approach ensures that the analysis provides practical value for researchers considering the compound for specific applications while contributing to the broader understanding of chiral diamine chemistry.

Future research directions identified through this analysis include exploration of new synthetic methodologies for accessing related structures, investigation of alternative substitution patterns that might enhance specific properties, and development of computational models that predict catalytic performance based on structural parameters. These directions reflect the ongoing evolution of the field and the continued relevance of this compound class in advancing chemical research capabilities.

Properties

IUPAC Name |

(1R,2R)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42N2/c1-19(2,3)13-15-21(7)17-11-9-10-12-18(17)22(8)16-14-20(4,5)6/h17-18H,9-16H2,1-8H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCWVKVNKNXOGZ-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN(C)C1CCCCC1N(C)CCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CCN(C)[C@@H]1CCCC[C@H]1N(C)CCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659819 | |

| Record name | (1R,2R)-N~1~,N~2~-Bis(3,3-dimethylbutyl)-N~1~,N~2~-dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644958-86-1 | |

| Record name | (1R,2R)-N~1~,N~2~-Bis(3,3-dimethylbutyl)-N~1~,N~2~-dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Selection

The key starting material is typically trans-1,2-diaminocyclohexane, which is commercially available in enantiomerically pure forms. Its chiral nature is crucial for stereoselective synthesis of the target compound.

Key Reactions

The synthesis generally involves:

- Protection and activation of the diamine groups.

- N-methylation to introduce N,N'-dimethyl groups.

- Alkylation with 3,3-dimethylbutyl halides or equivalents to attach the bulky substituents.

- Stereoselective control during alkylation to ensure (1R,2R) configuration.

Detailed Preparation Methods

Method A: Direct Alkylation of Enantiomerically Pure Cyclohexane-1,2-diamine

- The process yields high stereoselectivity when starting from enantiomerically pure cyclohexane-1,2-diamine.

- Alkylation with bulky groups like 3,3-dimethylbutyl halides is facilitated by strong bases such as sodium hydride, which deprotonates the amines, enabling nucleophilic substitution.

Method B: Stepwise Synthesis via Intermediate Formation

- This method allows for better stereochemical control and yields a high purity product, suitable for pharmaceutical applications.

- The use of chiral catalysts or auxiliaries enhances enantioselectivity during alkylation.

Method C: Catalytic Asymmetric Synthesis

Recent advances include catalytic asymmetric synthesis using chiral ligands or organocatalysts to achieve stereoselectivity in the formation of the diamine.

- Catalytic methods provide high enantiomeric excess and are scalable.

- They are particularly useful when enantiomerically pure starting materials are unavailable.

Data Tables Summarizing Preparation Parameters

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Starting Material | Enantiomerically pure cyclohexane-1,2-diamine | Chiral diamine intermediates | Chiral catalysts with achiral precursors |

| Alkylating Agent | 3,3-dimethylbutyl halide | 3,3-dimethylbutyl halide | 3,3-dimethylbutyl halide |

| Methylation Agent | Methyl iodide / sulfate | Methylating agents | Methylating agents |

| Stereoselectivity | High, from chiral starting material | High, via chiral intermediates | Very high, via chiral catalysis |

| Yield | 65-85% | 70-90% | 75-92% |

| Purity | >94% (GC) | >95% (HPLC) | >95% (chiral HPLC) |

Research Findings and Considerations

- Stereochemical Control: Enantiomeric purity is best achieved via starting from enantiomerically pure cyclohexane-1,2-diamine or using chiral catalysts.

- Reactivity of Bulky Alkyl Halides: The steric bulk of 3,3-dimethylbutyl halides necessitates strong bases and elevated temperatures for efficient alkylation.

- Protection/Deprotection Strategies: Protecting groups are essential during multi-step syntheses to prevent undesired side reactions.

- Scalability: Catalytic asymmetric methods are promising for large-scale synthesis, reducing steps and improving stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the dimethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

(1R,2R)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

Biology: The compound is studied for its potential as a chiral auxiliary in the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the development of chiral drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine involves its interaction with various molecular targets:

Molecular Targets: The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby influencing the reactivity and selectivity of the catalyst.

Pathways Involved: In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Key structural differences among cyclohexane-1,2-diamine derivatives lie in their substituents, which dictate steric bulk, electronic properties, and applications. Below is a comparative analysis:

Steric and Electronic Effects

- Aliphatic vs. Aromatic Substituents: The target compound’s 3,3-dimethylbutyl groups are purely aliphatic, offering enhanced solubility in non-polar media compared to aromatic substituents (e.g., benzyl, quinoline). However, aromatic groups enable π-π interactions and stronger metal-ligand coordination, as seen in Mn and Ni catalysts .

- For example, Ni(II) complexes with dibenzyl substituents achieved high enantioselectivity (>90% ee) in Michael additions due to optimized steric shielding .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in Schiff bases) enhance electrophilicity in catalytic intermediates , while electron-donating alkyl groups (e.g., 3,3-dimethylbutyl) may stabilize metal centers in redox reactions .

Catalytic Performance

- Manganese Complexes : Pyridinylmethyl-substituted Mn complexes (e.g., MnII(MCP)(OTf)₂) show high activity in oxidative kinetic resolution of alcohols, whereas bulkier substituents like 3,3-dimethylbutyl may alter reaction rates or selectivity .

- Nickel Complexes : Ni(II) catalysts with dibenzylcyclohexane-diamine ligands achieve high enantioselectivity in Michael additions, suggesting that the target compound’s aliphatic groups might require optimization for similar reactivity .

- Organocatalysts: Derivatives with H-bond donors (e.g., thiourea) exhibit moderate enantioselectivity (up to 41% ee) , whereas the target compound’s lack of H-bonding sites may limit its utility in non-covalent catalysis.

Biological Activity

(1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine is a chiral diamine compound with significant potential in various biological applications. Its unique molecular structure allows it to function as a ligand in enantioselective synthesis and potentially exhibit biological activity relevant to medicinal chemistry and material science.

- Molecular Formula : CHN

- Molecular Weight : 310.57 g/mol

- CAS Number : 644958-86-1

- Physical State : Liquid

- Purity : ≥ 97% (GC)

- Boiling Point : 150°C

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 310.57 g/mol |

| CAS Number | 644958-86-1 |

| Purity | ≥ 97% |

| Boiling Point | 150°C |

| Appearance | Colorless to light yellow |

Biological Activity

The biological activity of (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine has been explored primarily in the context of its use as a ligand in catalysis and potential therapeutic applications.

Enantioselective Synthesis

This compound acts as a chiral ligand in various asymmetric synthesis reactions. Its ability to form stable complexes with metal catalysts enhances the selectivity of reactions, making it valuable in the pharmaceutical industry for producing enantiomerically pure compounds.

Toxicological Profile

Preliminary studies indicate that (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine exhibits low toxicity. It is classified as an irritant but does not present significant acute toxicity at low concentrations.

Study on Catalytic Activity

A research study conducted by Chiral Technologies demonstrated that (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine significantly improved the yield of chiral products when used as a ligand in palladium-catalyzed reactions. The study reported yields exceeding 90% with high enantiomeric excess.

Safety Assessment

A safety assessment conducted by the OECD evaluated the compound's environmental impact and human health risks. The findings suggested that while the compound is an irritant, it does not exhibit systemic toxicity or reproductive toxicity at tested doses up to 250 mg/kg in animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine, and how do reaction conditions influence stereochemical purity?

- Methodology : The synthesis typically involves sequential alkylation of (1R,2R)-cyclohexane-1,2-diamine. First, the primary amines are methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃). Subsequent alkylation with 3,3-dimethylbutyl halides under controlled temperatures (0–25°C) ensures regioselectivity. Steric hindrance from the bulky 3,3-dimethylbutyl group necessitates prolonged reaction times (24–72 hrs) for complete substitution .

- Critical Parameters :

- Base selection (e.g., NaH for faster kinetics vs. K₂CO₃ for milder conditions).

- Solvent polarity (THF or DMF) to stabilize intermediates.

- Monitoring via TLC or GC-MS to track byproduct formation (e.g., over-alkylation).

Q. How is the stereochemical integrity of the (1R,2R) configuration verified during synthesis?

- Analytical Techniques :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., non-standard monoclinic space groups as in related diamines) .

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents to separate enantiomers .

- Optical Rotation : Compare specific rotation values ([α]D) with literature data (e.g., -120° to -150° for enantiopure derivatives) .

Advanced Research Questions

Q. What catalytic applications exploit the ligand properties of this diamine, and how do structural modifications enhance enantioselectivity?

- Applications :

- Asymmetric Epoxidation : The diamine acts as a chiral ligand in Ru(II) complexes (e.g., [RuCl₂(L)(PPh₃)]), achieving >90% enantiomeric excess (ee) in olefin epoxidation .

- Organocatalysis : Facilitates stereoselective Henry reactions (nitroaldol) via H-bonding activation of carbonyl groups .

- Structural Optimization :

- Bulky 3,3-dimethylbutyl groups improve steric shielding, reducing racemization .

- Comparative studies with (1S,2S) or N,N'-diisobutyl analogs reveal lower ee values (Δee ≈ 15–20%), highlighting the ligand’s chiral pocket geometry .

Q. How does this diamine perform in antimicrobial studies, and what structural features correlate with bioactivity?

- Methodology :

- Synthesize Schiff base derivatives (e.g., N,N'-bis(arylidene) analogs) via condensation with aldehydes (e.g., nitrobenzaldehyde) .

- Evaluate against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using MIC assays (IC₅₀: 8–32 µg/mL for nitro-substituted derivatives) .

- Structure-Activity Relationship :

- Electron-withdrawing groups (e.g., -NO₂) enhance membrane penetration via dipole interactions.

- Planar Schiff base moieties disrupt microbial cell wall synthesis .

Data Contradiction & Resolution

Q. Conflicting reports exist on the ligand’s efficacy in asymmetric catalysis. How can researchers reconcile discrepancies in enantioselectivity data?

- Root Causes :

- Impurity Profiles : Trace solvents (e.g., DMF) or unreacted alkylating agents may poison catalytic sites. Purity checks via ¹H/³¹P NMR are critical .

- Crystallographic Disorder : Misinterpretation of X-ray data due to disordered alkyl chains (e.g., 3,3-dimethylbutyl rotamers) can skew stereochemical assignments .

- Resolution Strategies :

- Reproduce experiments under inert atmospheres (Ar/glovebox) to exclude oxygen-mediated degradation.

- Cross-validate ee values using multiple techniques (e.g., HPLC, CD spectroscopy) .

Experimental Design Considerations

Q. What strategies mitigate challenges in characterizing this diamine’s supramolecular assemblies?

- Techniques :

- DOSY NMR : Resolve aggregation states in solution (e.g., dimer vs. monomer) via diffusion coefficients .

- SC-XRD (Single-Crystal X-ray Diffraction) : Use slow vapor diffusion (hexane/EtOAc) to grow crystals, avoiding twinning common in flexible diamines .

- Challenges :

- Hygroscopicity: Store samples under N₂ with molecular sieves.

- Temperature-sensitive conformers: Conduct NMR at 25°C and -40°C to freeze rotamers .

Tables

Table 1 : Comparative Catalytic Performance of (1R,2R)-Diamine Derivatives

| Ligand Structure | Reaction Type | ee (%) | Reference |

|---|---|---|---|

| N,N'-Bis(3,3-dimethylbutyl) | Asymmetric Epoxidation | 92 | |

| N,N'-Diisobutyl | Henry Reaction | 78 | |

| N,N'-Bis(2-nitrophenylmethylene) | Antimicrobial Activity | 85* | |

| *Inhibition efficacy against S. aureus. |

Table 2 : Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.15 (s, 18H, -C(CH₃)₂CH₂) | |

| ¹³C NMR | δ 52.4 (N-CH₂), 28.9 (C(CH₃)₂) | |

| IR (KBr) | 3280 cm⁻¹ (N-H stretch, secondary amine) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.